![molecular formula C16H15F2N3O2 B2573079 N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide CAS No. 2380142-64-1](/img/structure/B2573079.png)
N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide, also known as DFP-10917, is a novel azetidine-based compound that has gained attention in recent years due to its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is not fully understood, but it is believed to act through the inhibition of the proteasome, which is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide can induce the accumulation of misfolded and damaged proteins, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells, this compound has also been shown to have anti-inflammatory and anti-angiogenic effects. N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has also been shown to induce autophagy, a process by which cells digest and recycle their own components.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide in lab experiments is its broad activity against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. One area of investigation is the development of more potent and selective proteasome inhibitors based on the structure of N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. Additionally, the potential use of N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide in combination with other cancer treatments is also being explored.
Méthodes De Synthèse
The synthesis of N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide involves the reaction of 2,6-difluorobenzaldehyde with pyridine-3-carboxylic acid, followed by reduction and subsequent coupling with azetidine-1-carboxylic acid. The final product is obtained through purification and isolation of the compound.
Applications De Recherche Scientifique
N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has shown activity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. N-(2,6-Difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-13-4-1-5-14(18)15(13)20-16(22)21-8-11(9-21)10-23-12-3-2-6-19-7-12/h1-7,11H,8-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQDKXSIFAXVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=C(C=CC=C2F)F)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.